2-Iodo-1-(phenethyloxy)benzene
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Overview
Description
2-Iodo-1-(phenethyloxy)benzene is an organic compound that features an iodine atom attached to a benzene ring, which is further connected to a phenethyloxy group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-(phenethyloxy)benzene typically involves the iodination of 1-(phenethyloxy)benzene. This can be achieved through various methods, including:
Electrophilic Iodination: This method involves the reaction of 1-(phenethyloxy)benzene with iodine in the presence of an oxidizing agent such as nitric acid. The reaction is typically carried out under reflux conditions to ensure complete iodination.
Diazotization and Sandmeyer Reaction: Another method involves the diazotization of 1-(phenethyloxy)aniline followed by the Sandmeyer reaction with potassium iodide to introduce the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-(phenethyloxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Heck reaction and Sonogashira coupling, where the iodine atom is replaced by a carbon-carbon bond.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts are commonly used in the presence of bases like triethylamine.
Major Products Formed
Substitution: Products include phenethyloxybenzene derivatives with various substituents replacing the iodine atom.
Oxidation: Products include phenethyloxybenzoic acids and other oxidized forms.
Coupling: Products include biaryl compounds and other coupled products.
Scientific Research Applications
2-Iodo-1-(phenethyloxy)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 2-Iodo-1-(phenethyloxy)benzene involves its reactivity due to the presence of the iodine atom. The iodine atom can participate in various reactions, such as:
Electrophilic Substitution: The iodine atom can be replaced by other electrophiles, facilitating the formation of new bonds.
Oxidative Addition: In coupling reactions, the iodine atom undergoes oxidative addition to metal catalysts, enabling the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Iodobenzene: Similar in structure but lacks the phenethyloxy group.
Phenethyloxybenzene: Similar but lacks the iodine atom.
Bromobenzene and Chlorobenzene: Halogenated benzenes with bromine or chlorine instead of iodine.
Properties
IUPAC Name |
1-iodo-2-(2-phenylethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEVQNJYKRXCFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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